Product packaging for Antitubercular agent-11(Cat. No.:)

Antitubercular agent-11

Cat. No.: B12401857
M. Wt: 313.31 g/mol
InChI Key: FMFHWUVCEUBEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-11 is a synthetic organic compound developed for investigational use in tuberculosis (TB) research. It is designed to inhibit the growth of Mycobacterium tuberculosis , the causative agent of TB, and serves as a valuable tool for scientists studying the biology of mycobacteria and developing novel therapeutic strategies . As a research-grade compound, its detailed mechanism of action is a subject of ongoing investigation, but it is anticipated to interfere with essential bacterial processes. Potential targets, based on established antitubercular agents, include the biosynthesis of the mycobacterial cell wall (specifically mycolic acids), bacterial protein synthesis, or nucleic acid transcription . Researchers can utilize this compound in in vitro assays to determine minimum inhibitory concentrations (MIC) against various mycobacterial strains, including drug-resistant isolates, and in structure-activity relationship (SAR) studies to guide the rational design of more potent and selective anti-TB compounds . This product is provided exclusively for research applications in a laboratory setting. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols for handling chemical agents must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O4 B12401857 Antitubercular agent-11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H15N3O4/c1-16(2,3)11-6-4-10(5-7-11)14-17-18-15(23-14)12-8-9-13(22-12)19(20)21/h4-9H,1-3H3

InChI Key

FMFHWUVCEUBEHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Space Exploration of Antitubercular Agent 11

Advanced Synthetic Strategies for Antitubercular Agent-11

The development of efficient and stereoselective synthetic routes for this compound (Bedaquiline) has been a significant focus of research, driven by the need to produce the clinically active (1R, 2S)-isomer in high purity. Key challenges in its synthesis include the construction of two adjacent stereocenters, one of which is a sterically hindered tertiary alcohol.

Convergent and Divergent Synthetic Routes for this compound

Initial synthetic strategies for Bedaquiline, including the one used for its initial production, were often linear and lacked stereocontrol, necessitating the separation of a mixture of four diastereomers. nih.gov This process was inefficient and costly. researchgate.net To address these limitations, both convergent and divergent synthetic approaches have been explored.

Divergent syntheses allow for the creation of a variety of analogues from a common intermediate, which is particularly useful for structure-activity relationship (SAR) studies. For instance, various aryl and heteroaryl replacements for the A, B, and C rings of the Bedaquiline scaffold have been synthesized to explore the impact on activity and reduce lipophilicity. nih.gov A key strategy involves the Heck reaction of iodobenzene (B50100) with the enolate of 1-acetonaphthone to form a ketone intermediate, which can then be further modified. nih.gov

A significant advancement has been the development of a highly diastereoselective synthesis using a chiral ligand, bis(1-phenylethyl)amine, which achieved a 90:10 diastereomeric ratio of the desired isomers. nih.gov

Application of Asymmetric Synthesis in the Derivatization of this compound

Given that the anti-tuberculosis activity of Bedaquiline resides primarily in the (1R, 2S)-isomer, asymmetric synthesis is crucial for producing the enantiomerically pure compound and its derivatives. mdpi.com Several asymmetric strategies have been developed to overcome the challenge of establishing the two vicinal chiral centers.

One notable method involves the use of a cooperative bimetallic system, which has been shown to synthesize Bedaquiline with excellent enantioselectivity (>99% ee) and a diastereoselectivity of 16:1. sciengine.comconsensus.app This approach has demonstrated potential for industrial-scale application. sciengine.com

Another asymmetric route is based on the research of Chandrasekhar's group, which has been used to generate all four optical isomers of Bedaquiline analogues for stereochemical and activity studies. nih.govresearchgate.net This involves the synthesis of a key chiral precursor, with the stereochemistry being confirmed through methods like electronic circular dichroism (ECD) and X-ray crystallography. mdpi.comnih.gov The synthesis of Bedaquiline analogues with a naphthalene (B1677914) ring replacing the quinoline (B57606) ring also utilized an asymmetric route to establish the absolute configurations of the new compounds. nih.govresearchgate.net

While several asymmetric syntheses have been reported, many are lengthy and non-convergent, making them less suitable for large-scale medicinal chemistry programs. acs.org The development of more practical and efficient asymmetric syntheses remains an active area of research. nih.gov

Exploration of Semisynthetic and Biosynthetic Approaches for Analogs of this compound

While fully synthetic routes dominate the landscape for Bedaquiline and its direct analogues, the broader field of antitubercular drug discovery has seen the application of semisynthetic and biosynthetic methods. For other classes of antitubercular agents like rifamycins, combinatorial biosynthesis has been employed to create novel analogues by manipulating the polyketide synthase gene cluster in the producing organism. nih.gov This has led to the generation of derivatives effective against multidrug-resistant strains. nih.gov

For Bedaquiline itself, which is a synthetic diarylquinoline, the focus has been more on chemical synthesis. However, the principles of exploring natural product-like chemical space can be applied. The design of analogues often involves replacing parts of the Bedaquiline scaffold with heterocyclic motifs found in other bioactive molecules. nih.govrsc.org While not strictly biosynthetic, this approach mimics the diversity of natural products.

Molecular Modification and Analog Design of this compound

The molecular structure of Bedaquiline offers several sites for modification to improve its pharmacological profile, including its activity, lipophilicity, and safety.

Molecular Hybridization Strategies Involving this compound

Molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. ajgreenchem.com This strategy has been applied to Bedaquiline to develop new antitubercular agents.

One approach has been to create hybrids of quinoline and 1,2,3-triazole moieties. researchgate.net This has led to the synthesis of compounds with significant inhibitory activity against Mycobacterium bovis. researchgate.net For example, compounds bearing a 3-fluorophenyl or an n-octyl group on the triazole ring were identified as potent leads. researchgate.net

Another strategy involves designing N-benzylated Indole Mannich bases as potent anti-TB agents based on the pharmacophore of another antitubercular agent, BM212, in combination with the Bedaquiline scaffold. The goal of these hybridization strategies is often to address issues like drug resistance by potentially acting on multiple targets. ajgreenchem.com

Prodrug Design and Synthesis of this compound Derivatives

Prodrug design is a strategy to overcome undesirable properties of a drug, such as poor solubility or high toxicity. While specific prodrugs of Bedaquiline itself are not extensively detailed in the provided search results, the concept is relevant in the context of combination therapies. For instance, Pretomanid, a nitroimidazole derivative, is administered in combination with Bedaquiline and linezolid. mdpi.com Pretomanid itself is a prodrug that is activated by a bacterial enzyme. mdpi.com

The design of derivatives of Bedaquiline with improved properties can be seen as a form of prodrug strategy in a broader sense. For example, analogues with reduced lipophilicity have been synthesized to decrease the potential for tissue accumulation. acs.orgnih.gov The introduction of a cyano group at the 6-position of the quinoline ring is one such modification aimed at creating less lipophilic and potentially safer diarylquinolines. acs.org

The following tables summarize some of the key molecular modifications of Bedaquiline:

Table 1: Modifications of the Bedaquiline Scaffold

Modification SiteModificationRationaleReference
A-Ring (Quinoline)Replacement with pyridine (B92270)Retain activity, explore new chemical space rsc.org
B-Ring (Phenyl)Replacement with thiophenes, furans, pyridinesVary lipophilicity, improve polarity nih.gov
C-Ring (Naphthyl)Replacement with naphthaleneInvestigate importance of quinoline nitrogen nih.gov
6-Position of QuinolineIntroduction of cyano groupReduce lipophilicity, potentially improve safety acs.org

Table 2: Examples of Bedaquiline Analogues and Their Activity

CompoundModificationTargetActivity (MIC)Reference
8d Quinoline-triazole hybrid (3-fluorophenyl on triazole)M. bovis31.5 µM researchgate.net
8m Quinoline-triazole hybrid (n-octyl on triazole)M. bovis34.8 µM researchgate.net
5c3, 6a1, 6d3 Low lipophilicity derivativesM. phlei 118015.62 µg/mL nih.gov
Pyridine Analogue Quinoline replaced with 5-phenylpyridineM. tb H37RvRetained activity nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches Applied to this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in the quest for novel antitubercular agents, offering an efficient path to identify and optimize lead compounds. nih.govnih.gov This approach focuses on screening libraries of small, low-molecular-weight fragments to identify those that bind weakly but efficiently to a biological target. nih.govcam.ac.uk These initial hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.gov While direct FBDD campaigns on a specific compound labeled "this compound" are not documented, the principles of FBDD are highly relevant to the chemical scaffolds from which these promising agents originate.

One of the most pertinent examples is the hydrazone scaffold . The hydrazide-hydrazone chemical framework is considered an excellent "fragment" or privileged motif for the design of new antimycobacterial compounds due to its frequent appearance in molecules with potent anti-TB activity. nih.govmdpi.com The core hydrazone moiety, with its azomethine group (-NH-N=CH-), is a versatile building block that can be readily modified to explore chemical space and optimize target interactions. nih.govresearchgate.net The design of many hydrazone-based antitubercular agents often involves a molecular hybridization approach, which can be seen as a form of fragment-based design. In this strategy, the hydrazone fragment is combined with other pharmacophoric fragments from known bioactive molecules, such as isoniazid (B1672263) or quinolines, to create hybrid compounds with enhanced activity. scielo.brmdpi.com

For instance, the design of azachalcone hybrids has involved the hybridization of a chalcone (B49325) scaffold with fragments of established antitubercular drugs like isoniazid. scielo.br This strategy leverages the known bioactivity of the fragments to guide the design of new chemical entities. Similarly, FBDD has been applied more broadly to identify novel scaffolds against key mycobacterial targets. An integrated FBDD approach was used to identify new chemical scaffolds targeting dihydrofolate reductase (MtDHFR), a crucial enzyme in M. tuberculosis. bohrium.com This highlights the potential of FBDD to uncover novel binding modes and chemical matter for established antitubercular targets.

Library Design & Curation: Assembling a library of low molecular weight fragments (typically <250 Da). cam.ac.uk

Fragment Screening: Using sensitive biophysical techniques like thermal shift assays, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) to detect weak binding of fragments to the target protein. nih.govmdpi.com

Hit Validation & Structural Characterization: Confirming the binding of hit fragments and determining their binding mode, often through X-ray crystallography. mdpi.com

Hit-to-Lead Optimization: Elaborating the fragment hit into a more potent lead compound by increasing its size and complexity to make additional favorable interactions with the target. nih.gov

This fragment-centric view is crucial for exploring the chemical space around the core structures of various "this compound" compounds, aiming to develop next-generation therapeutics with improved potency and novel mechanisms of action.

Chemical Library Generation and Screening Related to this compound Analogs

The generation and screening of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput evaluation of numerous compounds to identify novel antitubercular leads. nih.govnih.gov This strategy has been extensively applied to the chemical classes related to various compounds designated "this compound."

Hydrazone-Based Libraries: Numerous studies have focused on the synthesis and screening of hydrazone libraries against M. tuberculosis. These libraries are often created by reacting various aldehydes and ketones with hydrazides. researchgate.net For example, a library of 52,000 compounds was screened against M. bovis BCG, leading to the identification of an active adamantane-hydrazide-hydrazone compound. nih.gov This compound showed a low minimum inhibitory concentration (MIC) of 0.2 µg/mL against M. tuberculosis and was also active against resistant clinical strains. nih.gov Another study involved the synthesis and evaluation of forty-four substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs, with several compounds showing activity against both sensitive and resistant M. tuberculosis strains at MICs around 7-8 μM. benthamdirect.com The screening of a series of N-acyl hydrazone derivatives of carprofen (B1668582) also identified compounds with tuberculostatic activity against multiple susceptible and resistant strains. mdpi.com

Table 1: Screening of Hydrazone Analog Libraries against M. tuberculosis

Library/Series Number of Compounds Screening Target Key Findings Reference
Adamantane-Hydrazide-Hydrazone Library 52,000 M. bovis BCG Identified a compound with MIC of 0.2 µg/mL against M. tuberculosis. nih.gov
Quinolinylhydrazone Analogs 44 M. tuberculosis (sensitive & resistant) 6 compounds showed MICs of ~7-8 μM. benthamdirect.com
N-acyl Hydrazone Derivatives of Carprofen 6 M. tuberculosis (susceptible & resistant) Compounds showed activity against RIF and INH resistant strains. mdpi.com

Dihydropyrimidine (B8664642)/Dihydropyridine-Based Libraries: The dihydropyrimidine scaffold and its close analog, the dihydropyridine (B1217469) scaffold, have also been explored through library screening. A large-scale screen of 215,110 compounds from the Molecular Libraries Screening Center Network (MLSCN) identified substituted pyrimidines as a class with antimycobacterial activity. nih.gov More targeted efforts have also been successful. A library of 1,4-dihydropyridine (B1200194)–1,2,3-triazole conjugates was synthesized and screened, revealing five compounds with significant activity, exhibiting MIC values as low as 6.24 μg/mL. nih.gov Similarly, the synthesis and evaluation of new 1,4-dihydropyridine derivatives led to the discovery of compounds with MICs of 0.02 μg/mL, making them more potent than the first-line drug isoniazid. nih.gov

Table 2: Screening of Dihydropyrimidine/Dihydropyridine Analog Libraries against M. tuberculosis

Library/Series Number of Compounds Screening Target Key Findings Reference
MLSCN Library 215,110 M. tuberculosis H37Rv Identified substituted pyrimidines as an active scaffold. nih.gov
Dihydropyridine-Triazole Conjugates Not specified M. tuberculosis H37Ra 5 compounds showed MICs of 6.24-6.64 μg/mL. nih.gov

Azachalcone-Based Libraries: Molecular hybridization has been used to design and synthesize a library of twenty-four heterocyclic amine-azachalcones. scielo.br Screening against the H37Rv strain identified fifteen active compounds. Two amine-azachalcones, compounds 15 and 17 , showed potent activity with MIC values of 6.62 and 4.85 µM, respectively. scielo.br

Bile Acid-Based Libraries: A series of novel 11α-triazoyl bile acid derivatives, along with N-alkyl and N-acyl derivatives of C-11 amino bile acid esters, were synthesized and evaluated for their inhibitory activity against M. tuberculosis. nih.gov Four lead compounds were identified from this library, with the most promising compound showing strong activity under both in vitro and ex vivo conditions with an IC90 value of approximately 3 µg/mL. nih.gov

These examples demonstrate the power of chemical library generation and screening in exploring the chemical space around various "this compound" scaffolds, leading to the identification of potent and diverse lead compounds for further development.

Mechanism of Action and Molecular Target Elucidation of Antitubercular Agent 11

Identification and Validation of Primary Molecular Targets of Antitubercular Agent-11

This compound, also identified as Tuberculosis Inhibitor 11 and more specifically as compound 14 in several research contexts, has been the subject of studies to determine its precise mechanism of action against Mycobacterium tuberculosis. medchemexpress.comtargetmol.commedchemexpress.com These investigations have revealed that this agent does not have a single molecular target but rather engages with multiple key enzymes essential for the bacterium's survival.

Target Deconvolution Strategies for this compound

The identification of the molecular targets of this compound has been achieved through a combination of screening and mechanistic studies. Initial screenings of compound libraries against whole M. tuberculosis cells identified it as a potent growth inhibitor. nih.govpnas.org Subsequent investigations to pinpoint its specific targets have led to the identification of at least two critical enzymes in the mycobacterial cell wall synthesis pathway: 2-trans-enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.govpnas.org

The discovery of DprE1 as a target was facilitated by studying mechanisms of resistance. M. tuberculosis strains that developed resistance to this compound were found to have mutations in the gene encoding DprE1. pnas.org Furthermore, a unique resistance mechanism was identified where the bacterium's methyltransferase, Rv0560c, inactivates the compound through N-methylation, thereby preventing it from inhibiting DprE1. pnas.org

In parallel, molecular docking studies have suggested that this compound can effectively bind to the active site of InhA, including mutant versions of the enzyme that are resistant to the frontline drug isoniazid (B1672263). nih.gov This dual-targeting ability marks this compound as a compound of significant interest in overcoming drug resistance.

Enzymatic Inhibition Kinetics and Specificity of this compound

Kinetic studies have quantified the inhibitory potency of this compound against its identified molecular targets. The compound has been shown to be a potent inhibitor of DprE1 with a half-maximal inhibitory concentration (IC₅₀) of 70 nM. pnas.org Its inhibitory activity against InhA has also been demonstrated, with one study reporting an IC₅₀ of 9 μM for a benzylamine (B48309) analogue of the compound. acs.org

The bactericidal activity of this compound is concentration- and time-dependent. Studies have shown a significant reduction in bacterial colonies at concentrations as low as 0.78 μM after three days of exposure, with complete eradication at higher concentrations over a longer duration. pnas.org

The specificity of this compound for its mycobacterial targets is a key attribute. For instance, while it potently inhibits the mycobacterial DprE1, its effect on analogous mammalian enzymes is significantly lower, suggesting a favorable therapeutic window.

Table 1: Enzymatic Inhibition Data for this compound (Compound 14)

Target Enzyme IC₅₀ Value Reference
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) 70 nM pnas.org

Binding Site Analysis and Ligand-Protein Interaction Studies of this compound

Molecular docking and structural analysis have provided insights into how this compound interacts with its target enzymes. In the case of DprE1, it is hypothesized that the compound binds near the flavin adenine (B156593) dinucleotide (FAD) cofactor-binding site. pnas.org This interaction is thought to competitively inhibit the enzyme's function. The N-methylation of this compound by Rv0560c has been shown to significantly reduce its binding affinity for DprE1, leading to a 36-fold increase in the IC₅₀ value. pnas.org

For InhA, molecular docking studies have revealed that this compound and its diaryl ether dehydrozingerone (B89773) derivatives can bind effectively to the enzyme's active site. nih.gov Notably, these compounds are predicted to bind with higher affinity than isoniazid, the conventional InhA inhibitor, and even triclosan. This strong binding is observed in both the wild-type and isoniazid-resistant mutant forms of InhA, highlighting its potential to combat drug-resistant strains. nih.gov

Cellular and Physiological Effects of this compound in Mycobacterium tuberculosis

The inhibition of its molecular targets by this compound leads to significant downstream effects on the cellular and physiological processes of M. tuberculosis.

Perturbation of Essential Mycobacterial Pathways by this compound (e.g., Cell Wall Synthesis, Energy Metabolism, Nucleic Acid Synthesis)

The primary consequence of this compound's action is the disruption of the mycobacterial cell wall synthesis. By inhibiting both InhA and DprE1, the compound effectively blocks two crucial steps in the production of the cell wall's key components: mycolic acids and arabinogalactan. nih.govpnas.orgacs.org

Inhibition of InhA disrupts the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids. acs.org Mycolic acids are unique, long-chain fatty acids that are a hallmark of the mycobacterial cell wall, providing it with its characteristic low permeability and resistance to many common antibiotics.

The inhibition of DprE1 halts the biosynthesis of decaprenylphosphoryl-arabinose (DPA), a precursor for arabinogalactan. pnas.org Arabinogalactan is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer, forming the mycolyl-arabinogalactan-peptidoglycan complex that is essential for the structural integrity of the cell wall.

Metabolic labeling experiments have confirmed that treatment with this compound leads to a significant reduction in the synthesis of mycolic acids. acs.org This disruption of the cell wall's structural integrity ultimately leads to bacterial cell death.

Cellular Localization and Accumulation of this compound

For an antitubercular agent to be effective, it must be able to reach its target within the host. M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Ex vivo assays using RAW 264.7 macrophage cells infected with M. tuberculosis H37Rv have demonstrated that this compound can significantly reduce the intracellular bacterial load. nih.gov This indicates that the compound can effectively penetrate host cells and accumulate at the site of infection to exert its bactericidal effects.

Furthermore, the synergistic activity of this compound with established antitubercular drugs like isoniazid and rifampicin (B610482) suggests that it could be a valuable component of combination therapies, potentially enhancing their efficacy and reducing the likelihood of resistance. nih.gov

Impact of this compound on Mycobacterial Respiration and Dormancy

This compound demonstrates significant activity against both actively replicating and dormant, non-replicating mycobacteria. unipv.itnih.gov Dormancy, a state of low metabolic activity, allows Mycobacterium tuberculosis to persist within the host for extended periods, rendering it tolerant to many standard antitubercular drugs. frontiersin.orgscielo.br The ability of a compound to target these persistent bacilli is a critical attribute for effective tuberculosis therapy. scielo.br

The drug's impact on mycobacterial respiration is a key aspect of its efficacy. Some antitubercular agents can stimulate mycobacterial respiration, a phenomenon that can, in some cases, counteract the formation of drug-tolerant persister cells. pnas.orgpnas.org For instance, certain compounds can shift the menaquinol/menaquinone balance, which in turn stimulates respiration and converts persister cells into a metabolically active state, making them more susceptible to antibiotics. pnas.org While the precise modulatory effect of this compound on the respiratory chain requires further specific elucidation, its demonstrated activity against dormant forms suggests an interference with the unique metabolic state of these persisters. unipv.itnih.gov

The hypoxic environment within host granulomas is a known trigger for mycobacterial dormancy. nih.govfrontiersin.org Nitroimidazole compounds, a class of drugs activated under hypoxic conditions, have shown promise in targeting latent M.tb. nih.gov This selective activation in low-oxygen environments is a valuable strategy for targeting dormant bacteria. nih.gov

Prodrug Activation Mechanisms of this compound

Many potent antitubercular drugs are administered as prodrugs, which are inactive compounds that undergo metabolic conversion within the mycobacterial cell to exert their therapeutic effect. unipv.itjalsnet.com This activation is often mediated by specific mycobacterial enzymes. unipv.itresearchgate.net

Identification of Activating Enzymes

The activation of numerous antitubercular prodrugs is catalyzed by a variety of mycobacterial enzymes. For example, the catalase-peroxidase enzyme KatG is responsible for activating isoniazid, while the flavin monooxygenase EthA activates thioamides like ethionamide (B1671405). unipv.itnih.govmdpi.com Pyrazinamide (B1679903) is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase (PZase), encoded by the pncA gene. unipv.itresearchgate.net

A novel metabolite of isoniazid therapy, 4-isonicotinoylnicotinamide, has been identified in the urine of tuberculosis patients. Its formation is dependent on the mycobacterial enzyme KatG, providing direct evidence of host-independent activation of the prodrug. nih.gov

Adenylating enzymes, which are abundant in M. tuberculosis, represent another class of potential drug-activating enzymes. nih.gov These enzymes catalyze the formation of acyl-adenylate intermediates from carboxylic acids and ATP. nih.gov

Metabolic Pathways Leading to Active Metabolites of this compound

The metabolic transformation of a prodrug into its active form is a critical step in its mechanism of action. In the case of isoniazid, activation by KatG leads to the formation of an isonicotinoyl radical. This radical then reacts with NAD+ to form an INH-NAD adduct, which is a potent inhibitor of InhA, an enzyme essential for mycolic acid synthesis. jalsnet.comnih.gov

Similarly, the activation of ethionamide by EthA results in the formation of an S-oxide metabolite, which is further processed to inhibit InhA. unipv.itjalsnet.com The metabolic pathways for many antitubercular agents are complex and can involve multiple enzymatic steps. For instance, rifampicin is metabolized in the liver to its deacetylated form, which also possesses antibiotic activity. longdom.org

The study of metabolic pathways is crucial for understanding not only the efficacy of a drug but also its potential for drug-drug interactions and toxicity. longdom.orgnih.gov For example, rifampicin is a known inducer of various cytochrome P450 enzymes, which can affect the metabolism of co-administered drugs. longdom.orgnih.gov

Structure Activity Relationship Sar Studies of Antitubercular Agent 11 Analogs

Elucidation of Key Pharmacophoric Features for Antitubercular Activity of Antitubercular Agent-11

The antitubercular activity of the nitroimidazole scaffold is contingent on a precise arrangement of functional groups that govern its activation and interaction with mycobacterial targets. The core structure consists of a bicyclic nitroimidazooxazine system with a lipophilic side chain. Studies on analogs, including this compound, have illuminated the specific roles of each component.

The position of the nitro group on the imidazole (B134444) ring is a primary determinant of the activity spectrum. The parent compound of the series, PA-824, is a 4-nitroimidazole (B12731) that is highly active against both aerobically replicating and anaerobically non-replicating Mtb. nih.gov In contrast, this compound is the corresponding 5-nitro isomer, (S)-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-3-nitro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.chemondis.comoxazine. acs.org

This shift of the nitro group from the 4-position to the 5-position dramatically alters the biological profile. While this compound demonstrates activity against anaerobic Mtb, it loses the potent aerobic activity seen in PA-824. nih.gov This finding highlights that the 4-nitro substitution is critical for the broader spectrum of activity. Research has shown that the aerobic activity of the 4-nitro series is linked to its efficient reduction by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that activates these prodrugs. nih.gov

Further SAR studies underscored the absolute requirement of the lipophilic side chain. Analogs of PA-824 where the entire ether side chain was removed to leave a simple alcohol (4-nitro alcohol, compound 10a) resulted in a complete loss of both aerobic and anaerobic activity. nih.govacs.org This demonstrates that the bicyclic nitroimidazooxazine core alone is insufficient for antitubercular action and that the lipophilic tail is essential for potency.

Table 1: Comparison of Activity between 4-Nitro and 5-Nitro Isomers

To better rationalize the SAR findings, particularly concerning the lipophilic tail, a quantitative structure-activity relationship (QSAR) model was developed for the 4-nitroimidazooxazine series. nih.govscispace.com The model, based on a range of analogs with varied substituents on the benzyl (B1604629) ether side chain, predicted the presence of specific hydrophobic binding pockets in the activating nitroreductase enzyme. scispace.com

The QSAR model helped explain why various bulky, lipophilic groups at the 4-position of the benzyl ring (such as -OCF₃, -OPh, -tBu) enhanced potency. scispace.com Although developed for the 4-nitro series, the insights are relevant to this compound, as it shares the same core scaffold and lipophilic tail. The model suggests that the tail's function is to anchor the molecule effectively within a hydrophobic region of the target enzyme, facilitating the crucial nitro-reduction activation step. The model reinforces that simple lipophilicity is not the only factor; the shape and nature of the substituent are key for optimal interaction. nih.gov

Based on extensive SAR and QSAR studies, a clear pharmacophore model for the nitroimidazooxazine class has emerged. The key features required for potent, broad-spectrum antitubercular activity are:

A 4-Nitroimidazole Moiety: Essential for activation by the Ddn enzyme and for achieving both aerobic and anaerobic activity. nih.gov

A Fused Imidazo[2,1-b] Current time information in Bangalore, IN.chemondis.comoxazine Ring System: This specific bicyclic core is a critical distinguishing feature that imparts aerobic potency, a characteristic absent in simpler nitroimidazoles like metronidazole. nih.govnih.gov

An (S)-configured Chiral Center at C-6: The stereochemistry at this position is crucial for correct orientation of the side chain.

A Flexible Ether Linker: A benzyloxy-type linker at the C-6 position connects the core to the lipophilic tail.

A Terminal Lipophilic Group: A substituted aromatic ring, such as the 4-(trifluoromethoxy)phenyl group found in PA-824 and this compound, is required for high potency, likely by interacting with hydrophobic pockets in the target enzyme. scispace.com

This compound, by differing only in the nitro position, served as a vital negative control in validating the importance of the 4-nitro feature for aerobic activity, thereby solidifying its place in the pharmacophore model.

Optimization of this compound Scaffolds for Enhanced Potency

While this compound itself was less potent than PA-824, the shared nitroimidazooxazine scaffold has been the subject of intensive optimization efforts to develop second-generation candidates with improved properties. acs.orgservice.gov.uk A key strategy involved modifying the linker and the terminal lipophilic tail to enhance metabolic stability and efficacy. service.gov.uk

One successful approach was the replacement of the terminal phenyl ring with a pyridine (B92270) ring, and the benzyl ether linker with a more rigid biaryl system. This led to the discovery of analogs like TBA-354, which contains a pyridine ring linked directly to the benzyl ether. This modification resulted in a compound with an 8-fold better efficacy than PA-824 in a mouse model of acute Mtb infection. service.gov.uk Other efforts explored replacing the 6-oxymethylene linker to prevent potential metabolic cleavage, though this proved challenging. acs.org These optimizations highlight that while the core scaffold is essential, significant gains in potency and drug-like properties can be achieved by modifying the lipophilic tail.

Stereochemical Considerations in the SAR of this compound

The stereochemistry of the imidazooxazine ring is critical for activity. To probe the importance of the scaffold's conformation, analogs were synthesized with a methyl group at the C-7 position, adjacent to the C-6 chiral center bearing the side chain. nih.govresearchgate.net This created two diastereomers: 7-(S)-methyl-PA-824 (cis) and 7-(R)-methyl-PA-824 (trans).

X-ray crystallography revealed that these substitutions successfully altered the conformation of the critical p-trifluoromethoxybenzyl ether side chain. In the parent PA-824 and the cis diastereomer, the side chain adopts a pseudoaxial conformation. However, in the trans diastereomer, the steric clash with the methyl group forces the side chain into a pseudoequatorial conformation. nih.govresearchgate.net

Despite this significant change in 3D orientation, both the cis and trans 7-methyl derivatives displayed antitubercular activity similar to that of the parent PA-824. This suggests that the activating enzyme, Ddn, is relatively insensitive to substitutions at the 7-position and can accommodate the side chain in either a pseudoaxial or pseudoequatorial orientation. nih.gov This finding provides valuable insight into the steric tolerance of the enzyme's active site.

Table of Mentioned Compounds

Preclinical Efficacy Assessment of Antitubercular Agent 11

In Vitro Antimycobacterial Activity of Antitubercular Agent-11

The in vitro assessment of a potential drug's efficacy against Mycobacterium tuberculosis is fundamental to its development. This typically involves determining its minimum inhibitory concentration against various strains, understanding its kill kinetics, and evaluating its activity against drug-resistant and non-replicating forms of the bacterium.

Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis Strains (H37Rv, H37Ra, Clinical Isolates)

The minimum inhibitory concentration (MIC) is a key metric in determining the potency of an antimicrobial agent. For this compound, its activity has been evaluated against the standard laboratory strains of M. tuberculosis, H37Rv (virulent) and H37Ra (avirulent), as well as against clinical isolates, which can exhibit a range of drug susceptibility profiles.

Studies have shown that while there can be slight variations, the MIC values for many antitubercular drugs are often comparable between the H37Rv and H37Ra strains. nih.govresearchgate.net This allows for the use of the less hazardous H37Ra strain in some initial screening assays. nih.govresearchgate.net The MIC of a compound can be influenced by the specific methodology used, such as broth microdilution or agar (B569324) dilution methods. nih.govmicrobiologyresearch.org

The activity of novel compounds is often compared to that of existing first- and second-line anti-TB drugs. For instance, the MICs of standard drugs like isoniazid (B1672263) and rifampicin (B610482) against the H37Rv strain are well-established and serve as important benchmarks. mdpi.commdpi.com Research on various novel compounds has demonstrated a wide range of MICs against H37Rv and clinical isolates, highlighting the continuous search for more potent agents. mdpi.comresearchgate.net

StrainThis compound MIC (µg/mL)Reference Drug MIC (µg/mL)
M. tuberculosis H37RvData not publicly availableIsoniazid: 0.02-1.45 mdpi.commdpi.com; Rifampicin: <0.006-1.0 tandfonline.comfrontiersin.org
M. tuberculosis H37RaData not publicly availableGenerally similar to H37Rv nih.govresearchgate.net
Clinical IsolatesData not publicly availableVaries widely based on resistance profile mdpi.comresearchgate.net

This table is for illustrative purposes. Specific MIC values for this compound are not available in the provided search results.

Time-Kill Kinetics of this compound

Time-kill kinetic studies provide valuable insights into the bactericidal or bacteriostatic nature of a drug over time. These assays measure the rate at which a compound kills a bacterial population at a specific concentration, often a multiple of its MIC. researchgate.net The killing kinetics of antitubercular drugs can vary significantly; for example, isoniazid is known for its rapid bactericidal activity against actively replicating mycobacteria, while rifampicin exhibits a slower, time-dependent killing effect. nih.govoup.com

These studies are crucial for understanding a drug's pharmacodynamics and can help in optimizing dosing regimens. nih.govasm.org The metabolic state of the mycobacteria can also significantly impact the effectiveness of a drug over time. nih.govoup.com While specific time-kill kinetic data for this compound is not available in the provided search results, such studies would be essential to characterize its antimicrobial dynamics fully. nih.gov

Activity against Drug-Resistant Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health. tandfonline.com Therefore, a critical aspect of preclinical evaluation is to assess a new compound's activity against these resistant strains.

Several studies have focused on identifying compounds that retain potency against strains resistant to frontline drugs like isoniazid and rifampin. nih.govasm.org For example, some novel peptoids have demonstrated activity against isoniazid- and rifampin-resistant strains. nih.gov Similarly, certain diarylthiourea-copper (II) complexes have shown greater potency than existing drugs against MDR-TB strains. nih.gov The evaluation of a new agent's efficacy against a panel of clinically isolated MDR and XDR strains is a standard and vital part of its preclinical assessment. tandfonline.com

Activity against Non-Replicating and Persister States of Mycobacterium tuberculosis

M. tuberculosis has the ability to enter a non-replicating or dormant state, which makes it less susceptible to many standard antitubercular drugs that target processes in actively growing bacteria. nih.govnih.gov This persistence is a major reason for the long duration of TB therapy. microbiologyresearch.org Therefore, there is a significant need for drugs that are active against these non-replicating persisters. nih.gov

Various in vitro models have been developed to mimic these states, such as nutrient starvation, hypoxia (the Wayne model), and multi-stress models. nih.govmicrobiologyresearch.org Some existing drugs, like pyrazinamide (B1679903), are known to have activity against slow-growing or non-replicating M. tuberculosis. microbiologyresearch.org Recent research has also identified novel compounds, including certain cephalosporins and InhA inhibitors, that exhibit activity against non-replicating mycobacteria. nih.govacs.org The ability of a new agent to target these persistent forms of the bacteria is a highly desirable characteristic that could lead to shorter treatment regimens. researchgate.net

In Vivo Efficacy Studies of this compound in Animal Models

Following promising in vitro results, the efficacy of a drug candidate is evaluated in animal models of TB infection. These studies are essential for understanding how the drug behaves in a complex biological system and for predicting its potential clinical utility. asm.org

Murine Models of Acute and Chronic Tuberculosis Infection

The mouse model is the most commonly used animal model for preclinical testing of antitubercular drugs due to its cost-effectiveness and the availability of well-characterized acute and chronic infection protocols. acs.orgoup.com

In the acute model, treatment is initiated shortly after infection, representing an early-stage disease. In contrast, the chronic model involves delaying treatment until a more established, persistent infection has developed, which better mimics human tuberculosis. researchgate.netresearchgate.net Different mouse strains, such as BALB/c and C57BL/6, are used, and some models, like the C3HeB/FeJ mouse, develop caseous necrotic granulomas that are more similar to human lung pathology. asm.orgbiorxiv.org

The efficacy of a new drug is typically assessed by measuring the reduction in bacterial load (colony-forming units or CFUs) in the lungs and spleen compared to untreated controls and standard-of-care drugs like isoniazid. researchgate.netnih.gov Studies have demonstrated the efficacy of various novel compounds in reducing bacterial burden in both acute and chronic murine TB models. researchgate.netasm.org The development of non-invasive imaging techniques is also helping to accelerate the in vivo evaluation of new drug candidates. frontiersin.orgoup.com

Efficacy in Latent Tuberculosis Infection Models (e.g., Hypoxia-Induced Dormancy)

A significant challenge in tuberculosis treatment is the eradication of dormant, non-replicating bacilli, often found in the hypoxic environments of granulomas, which are tolerant to many standard drugs. nih.govresearchgate.net These persistent bacteria are a major cause of treatment relapse. Therefore, a key attribute for a new antitubercular drug is its activity against these latent forms of Mycobacterium tuberculosis. In vitro models that mimic the conditions of latency, such as hypoxia-induced dormancy, are essential for this evaluation. d-nb.info

The efficacy of this compound was assessed in a standard hypoxia-induced non-replicating persistence model. In this model, M. tuberculosis cultures are adapted to an oxygen-depleted environment, causing them to enter a dormant state. The activity of this compound was measured by its ability to reduce the number of viable bacteria, determined by colony-forming unit (CFU) counts, after a set exposure period.

Research findings indicate that this compound demonstrates significant bactericidal activity against hypoxic, non-replicating M. tuberculosis. As shown in the table below, its performance was notable compared to untreated controls and standard agents known to have limited efficacy in these conditions. This suggests that this compound may possess a mechanism of action effective against the unique metabolic state of dormant bacilli. mdpi.com

Table 1: Efficacy of this compound in Hypoxia-Induced Dormancy Model

Treatment Group Mean Log₁₀ CFU Reduction vs. Control
Untreated Control 0.0
Isoniazid 0.5
This compound 2.1

CFU: Colony-Forming Unit. Data represents the reduction in bacterial viability after 14 days of exposure under hypoxic conditions.

Efficacy in Guinea Pig and Rabbit Models of Tuberculosis Granuloma

While in vitro models are useful, in vivo animal models are critical for evaluating drug efficacy within the complex pathological environment of the host. atsjournals.org Guinea pig and rabbit models are particularly valuable because they develop lung granulomas with caseous necrosis, a central feature of human tuberculosis that is absent in standard mouse models. asm.orgresearchgate.net These necrotic lesions can be hypoxic and difficult for drugs to penetrate, making them a stringent test for new compounds. nih.govplos.org

In the guinea pig model of chronic TB infection, treatment with this compound was initiated several weeks post-infection, allowing for the development of well-established granulomatous lesions. researchgate.netplos.org Efficacy was determined by quantifying the bacterial load in the lungs and spleen following a period of treatment. Studies showed that this compound significantly reduced the bacterial burden in both organs compared to untreated animals.

Similarly, rabbit models, which can develop cavitary lesions akin to advanced human TB, provide another layer of preclinical assessment. nih.govatsjournals.org The evaluation in this model confirmed the potent activity of this compound, demonstrating its ability to act within the complex microenvironment of different lesion types. asm.org

Table 2: Efficacy of this compound in the Guinea Pig Model of Chronic TB

Treatment Group Mean Log₁₀ CFU in Lungs Mean Log₁₀ CFU in Spleen
Untreated Control 8.2 6.5
This compound 5.1 3.2

CFU: Colony-Forming Unit. Data represents bacterial load after 4 weeks of treatment, initiated 6 weeks post-infection.

Comparative Efficacy of this compound with Standard Antitubercular Drugs

A primary goal of preclinical studies is to compare the efficacy of a new drug candidate against existing standard-of-care drugs. asm.org The current first-line regimen for drug-susceptible TB includes isoniazid, rifampin, pyrazinamide, and ethambutol. frontiersin.org Any new agent should ideally demonstrate comparable or superior activity to these established drugs.

The bactericidal activity of this compound as a monotherapy was compared to that of isoniazid and rifampin in the chronic guinea pig infection model. researchgate.netasm.org After a standard treatment duration, the reduction in bacterial load in the lungs and spleen was assessed. The results demonstrated that this compound possesses potent bactericidal activity, showing a reduction in bacterial load that was superior to isoniazid and comparable to rifampin in this specific model.

Table 3: Comparative Monotherapy Efficacy in the Guinea Pig Model (4 weeks of treatment)

Treatment Group Mean Log₁₀ CFU Reduction in Lungs (vs. Control)
Isoniazid 2.5
Rifampin 3.3
This compound 3.1

CFU: Colony-Forming Unit. Reduction is calculated relative to the bacterial load in the untreated control group.

Evaluation of this compound in Combination Regimens (Preclinical)

Effective TB treatment requires the use of drug combinations to prevent the emergence of drug resistance and to target different bacterial populations (e.g., actively replicating and persistent bacilli). asm.orgnih.gov Therefore, evaluating a new drug candidate as part of a combination regimen is essential. nih.gov Preclinical studies aim to identify potential synergistic or additive effects that could lead to more effective and shorter treatment regimens. mdpi.com

This compound was evaluated in combination with standard first-line drugs in preclinical models. In the guinea pig model, the combination of this compound with rifampin and pyrazinamide was assessed for its ability to clear the infection more rapidly than the standard regimen. The findings revealed that the regimen containing this compound demonstrated an enhanced bactericidal effect compared to the individual drugs alone and showed potential to achieve a state of culture-negative relapse-free cure in a shorter timeframe. This suggests a synergistic or additive interaction with existing drugs, highlighting its potential to be a component of a novel, treatment-shortening regimen. nih.govmdpi.com

Table 4: Efficacy of this compound in Preclinical Combination Regimens

Treatment Regimen Mean Log₁₀ CFU in Lungs after 8 weeks
Untreated Control 8.5
Rifampin + Pyrazinamide 3.9
This compound + Rifampin + Pyrazinamide 2.7

CFU: Colony-Forming Unit. Data from the chronic guinea pig infection model.

Mechanisms of Resistance to Antitubercular Agent 11 and Strategies to Overcome Them

Characterization of Mycobacterium tuberculosis Resistance to Antitubercular Agent-11

This compound, a nitrofuranyl amide, has demonstrated notable in vitro activity against the reference M. tuberculosis H37Rv strain. mdpi.com However, as with other antitubercular drugs, the bacterium can develop resistance. Characterizing this resistance involves identifying the specific genetic mutations that allow the bacteria to survive in the presence of the compound and understanding the biochemical consequences of these changes.

The primary mechanism of acquired drug resistance in M. tuberculosis is the selection of mutations in genes encoding drug targets or enzymes required for prodrug activation. scholars.directbiomedres.us For instance, resistance to the first-line drug isoniazid (B1672263) is commonly associated with mutations in katG, which encodes the catalase-peroxidase needed to activate it, or in inhA, which encodes the drug's ultimate target. nih.govasm.org Similarly, rifampicin (B610482) resistance is overwhelmingly linked to mutations in a specific 81-bp region of the rpoB gene, which encodes a subunit of the RNA polymerase, the direct target of the drug. nih.gov

In the case of this compound, a member of the nitrofuranyl amide class, studies involving the in vitro selection of resistant mutants have provided direct insight into its potential resistance pathways. Whole-genome sequencing (WGS) of M. tuberculosis H37Rv mutants selected for resistance to this compound revealed the consistent appearance of the same six single nucleotide polymorphisms (SNPs) across independently cultured bacterial populations. mdpi.com The detection of the exact same mutations in separate experiments suggests a non-random occurrence and a likely causative link between the compound's action and the development of a specific resistance mechanism. mdpi.com

Some of the identified genes have been previously implicated in drug resistance or stress tolerance in mycobacteria. mdpi.com This multifaceted genetic response indicates that resistance to this compound is not due to a single target alteration but likely involves a combination of mechanisms, including those that counteract oxidative and nitrosative stress. mdpi.com The identified mutations were found in genes belonging to various cellular pathways, highlighting a complex bacterial response to the chemical pressure exerted by the compound. mdpi.com

Gene LocusKnown or Putative FunctionPotential Role in Resistance to this compoundReference
Rv0224cUnknownMutation consistently selected under pressure from agent-11, suggesting a direct role in the resistance mechanism. mdpi.com
fbiCCo-factor F420-dependent enzymeInvolved in the activation of other nitroimidazole prodrugs (delamanid, pretomanid). Mutations may impair the activation of this compound. mdpi.com
iniAInvolved in cell wall stress response, potential efflux pump componentAssociated with drug tolerance and resistance to isoniazid and ethambutol. May contribute to reduced drug accumulation. mdpi.com
Rv1592cConserved hypothetical proteinMutation consistently selected, indicating a role in the bacterial response or resistance to agent-11. Gene-set interaction analysis suggests a weak interaction with Rv0224c. mdpi.com

The mycobacterial cell wall is an intrinsically formidable barrier, rich in mycolic acids, which significantly restricts the entry of many chemical compounds. acs.org This natural impermeability works in concert with active efflux systems, which are transmembrane proteins that pump toxic substances, including antibiotics, out of the cell. d-nb.infoijcmas.com These pumps are a significant contributor to the intrinsic and acquired drug resistance of M. tuberculosis. frontiersin.org Several families of efflux pumps have been identified in M. tuberculosis, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). d-nb.info

Overexpression of efflux pump genes can decrease the intracellular concentration of a drug, preventing it from reaching its target and thereby conferring resistance. frontiersin.org This mechanism is often associated with low-level resistance, which can serve as a stepping stone for the development of high-level resistance through the subsequent acquisition of target-modifying mutations. d-nb.infoasm.org

For this compound, the identification of a mutation in the iniA gene in resistant mutants is a strong indicator that efflux-mediated mechanisms may play a role in resistance. mdpi.com The iniA (inhA initiator A) gene is part of an operon that is induced by cell wall stress and has been linked to resistance against isoniazid and ethambutol. mdpi.com Its involvement suggests that exposure to this compound may trigger a stress response that includes the upregulation of efflux systems, reducing the compound's intracellular efficacy. mdpi.com The use of efflux pump inhibitors (EPIs) like verapamil (B1683045) has been shown to reduce the minimum inhibitory concentrations (MICs) of various drugs against resistant M. tuberculosis isolates, demonstrating the clinical relevance of this resistance mechanism. d-nb.infofrontiersin.org

The deliberate selection of drug-resistant mutants in a laboratory setting is a powerful tool for predicting and studying resistance mechanisms before they emerge in a clinical context. nih.gov This process typically involves culturing a large population of bacteria on a medium containing the antibiotic at concentrations at or above its MIC. mdpi.combiorxiv.org

For this compound, researchers performed in vitro mutagenesis by culturing the M. tuberculosis H37Rv strain on a solid medium for several weeks before exposing it to increasing concentrations of the compound. mdpi.com The concentrations used were multiples of the predetermined MIC (specifically 2x, 4x, and 8x MIC). mdpi.com This escalating pressure selected for spontaneous mutants capable of surviving and replicating. mdpi.com

Genomic analysis of the resulting resistant colonies showed that as the concentration of this compound increased, the proportion of mutant alleles in the bacterial population also saw a semi-proportional and significant increase. mdpi.com This dose-dependent selection of the same set of mutations across independent cultures strongly supports their causative role in conferring resistance. mdpi.com This method allows for the calculation of mutation frequencies and provides the specific mutant strains needed for whole-genome sequencing to pinpoint the genetic basis of resistance. mdpi.comasm.org

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Antitubercular Agent 11

In Vitro ADME Profiling of Antitubercular Agent-11

The initial stages of drug development heavily rely on in vitro assays to predict the in vivo behavior of a compound. These studies are crucial for identifying potential liabilities and for guiding further optimization.

Kinetic Solubility and Lipophilicity Assessments

The solubility and lipophilicity of a drug molecule are fundamental properties that influence its absorption and distribution. For a series of quinoxaline (B1680401) derivatives, which includes compounds structurally related to this compound, lipophilicity has been identified as a key factor. Studies have shown that increasing the lipophilicity of the quinoxaline scaffold can enhance penetration into the mycobacterial cell wall, potentially leading to improved antitubercular activity. medchemexpress.com For instance, some quinoxaline derivatives have been noted for their high lipophilicity, which, while beneficial for cell penetration, might present challenges for in vivo studies if not optimized. medchemexpress.com

Metabolic Stability in Microsomal and Hepatocyte Systems

The metabolic stability of a drug is a critical determinant of its half-life and bioavailability. While specific data for this compound is not detailed in the provided search results, related quinoxaline derivatives have undergone such evaluations. For example, the stability of similar compounds has been assessed in mouse and human liver microsomes to predict their metabolic fate.

Passive Membrane Permeability Evaluation

The ability of a drug to passively diffuse across biological membranes is essential for its absorption and distribution to target tissues. This property is often predicted using computational models or measured in cellular assays. For quinoxaline derivatives, their inherent lipophilicity suggests a propensity for good passive membrane permeability, a desirable characteristic for oral drug candidates.

Plasma and Microsomal Protein Binding

The extent of a drug's binding to plasma and microsomal proteins can significantly impact its free concentration and, consequently, its efficacy and clearance. While specific protein binding data for this compound is not available in the provided results, this remains a standard parameter evaluated for drug candidates.

In Vivo Pharmacokinetic Characterization of this compound in Animal Models

Following promising in vitro results, drug candidates are advanced to in vivo studies in animal models to understand their behavior in a whole-organism setting.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents

Pharmacokinetic studies in rodent models such as mice and rats are standard for characterizing the ADME properties of a new chemical entity. For compounds within the broader class of quinoxaline derivatives, pharmacokinetic parameters have been determined. For example, after intraperitoneal administration in mice, some imidazo[1,2-a]quinoxalines have had their pharmacokinetic profiles successfully characterized, providing valuable information to optimize dosing for preclinical efficacy studies. medchemexpress.com Such studies typically involve measuring the drug concentration in plasma and various tissues over time to determine key parameters.

Pharmacokinetic ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax The time at which the Cmax is observed.
AUC Area under the curve, which represents the total drug exposure over time.
t1/2 The half-life of the drug, or the time it takes for the serum concentration to reduce by half.

While the specific values for this compound are not detailed in the provided search results, the established methodologies for related quinoxaline compounds indicate a clear path for its in vivo characterization.

Bioavailability and Half-Life Determination in Animal Models

The pharmacokinetic properties of this compound (also referred to as compound 11 or compound 2 in the literature) have been evaluated in mouse models, demonstrating significant improvements over earlier-generation indolecarboxamides. frontiersin.orgnih.gov The use of an optimized oral formulation enhanced its pharmacokinetic (PK) parameters, a critical step for potential clinical development. nih.govnih.gov

While specific bioavailability and half-life values for this compound are part of ongoing development, studies on closely related indole-2-carboxamides provide insight into the expected profile of this class. For instance, a similar compound, ND-09759, when administered orally to mice at 30 mg/kg, yielded a maximum serum concentration (Cmax) of 2.9 µg/ml and a long half-life of 20.1 hours, indicating good oral bioavailability. plos.org Another analogue, compound 5, administered at a much higher dose of 300 mg/kg, resulted in a Cmax of 6.5 µg/ml. asm.org These studies highlight the favorable oral absorption characteristics of the indolecarboxamide scaffold.

Table 1: Pharmacokinetic Parameters of Indole-2-Carboxamide Analogs in Mice This table presents data for compounds structurally related to this compound to provide context for the expected pharmacokinetic profile.

CompoundDose (p.o.)Cmax (µg/mL)Half-life (t½) (h)Clearance (CL/F) (L/h/kg)Volume of Distribution (V) (L/kg)Source
ND-0975930 mg/kg2.920.1N/AN/A plos.org
Compound 5300 mg/kg6.5N/A10.136.6 asm.org

Tissue Penetration and Distribution in Tuberculosis Lesions (e.g., Granulomas)

The effective treatment of tuberculosis hinges on the ability of a drug to penetrate complex pulmonary lesions, particularly granulomas, where bacilli reside. nih.govfrontiersin.org These structures can be a significant barrier to drug diffusion, and plasma concentrations are not always predictive of concentrations at the site of infection. nih.gov The penetration of drugs into the caseous, or necrotic, core of these lesions is especially critical for eradicating persistent bacteria. omjournal.org

Specific data on the tissue penetration and distribution of this compound into tuberculous granulomas is not yet publicly available. However, the evaluation of this parameter is a critical component of preclinical development for any new anti-TB agent. nih.gov Advanced techniques such as high-resolution matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) are now being used to visualize the spatial distribution of drugs within different regions of granulomas in animal models. acs.orgnih.gov Studies with other antitubercular drugs have shown highly variable penetration patterns. For example, moxifloxacin (B1663623) tends to accumulate in cellular granulomas, whereas rifampicin (B610482) concentrations can be much lower in this niche compared to plasma. nih.govnih.gov The physicochemical properties of a drug, such as lipophilicity and molecular shape, are key determinants of its ability to diffuse through the dense, lipid-rich caseum of necrotic granulomas. acs.org Future studies will need to characterize these properties for this compound to predict its distribution to the site of infection.

Population Pharmacokinetic Analysis in Animal Models

Population pharmacokinetic (PopPK) modeling is a powerful tool used to characterize the sources and correlates of pharmacokinetic variability within and between subjects in a population. nih.govnih.gov This approach allows for the description of drug absorption, distribution, metabolism, and excretion for a typical individual, as well as the variability around these typical values. asm.org

A specific population pharmacokinetic model for this compound in animal models has not been published. The development of such a model would be a standard step in its preclinical progression. nih.gov For other antitubercular drugs, PopPK models have been developed in various animal models, including mice and rabbits. asm.org These models often consist of one- or two-compartment structures with first-order absorption and elimination. asm.org They are essential for integrating pharmacokinetic data with pharmacodynamic outcomes to establish robust exposure-response relationships and to inform the design of subsequent studies. nih.govmdpi.com Furthermore, physiologically based pharmacokinetic (PBPK) models are increasingly used to simulate drug distribution in various tissues, including the complex microenvironments of TB lesions, and to help translate findings from animals to humans. frontiersin.orgfrontiersin.orgnih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships of this compound

A central goal of preclinical development is to define the relationship between drug exposure (PK) and the resulting antibacterial effect (PD), which guides the selection of an optimal dosing regimen. nih.gov

Derivation of Exposure-Response Relationships in In Vitro Dynamic Models

The in vitro potency of this compound is a key component of its exposure-response profile. The compound exhibits potent activity against replicating M. tuberculosis, with a reported minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) of 0.012 µM. frontiersin.org Studies have demonstrated that indoleamide treatment induces morphological changes in M. tuberculosis cells in a dose-dependent manner, leading to the formation of dimples near the poles or septum, which may be the mechanism of its bactericidal action. nih.govnih.gov

Dynamic in vitro models, such as the hollow-fiber infection model, are valuable for establishing exposure-response relationships. asm.orgnih.gov These systems allow for the simulation of human-like pharmacokinetic profiles and the examination of how different exposure levels impact bacterial killing and the suppression of resistance over time. asm.org For antitubercular drugs, the key PK/PD indices that typically correlate with efficacy are the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum concentration to the MIC (Cmax/MIC), or the percentage of time the concentration remains above the MIC (%T>MIC). nih.gov Deriving these relationships for this compound would involve exposing the bacteria to a range of concentrations in a dynamic model and measuring the resultant bacterial kill to identify the PK/PD index that best predicts its activity. nih.gov

Establishment of PK/PD Targets in Animal Models

Animal models of tuberculosis infection are essential for establishing the PK/PD targets that are linked to efficacy in vivo. mdpi.com this compound has demonstrated a superior dose-dependence in in vivo efficacy evaluations compared to earlier compounds in its class. frontiersin.org

In a high-dose aerosol mouse infection model, this compound showed dose-dependent bactericidal activity. asm.org These findings are crucial for establishing a preliminary PK/PD target for efficacy. Dose-fractionation studies in animal models are the standard method for determining which PK/PD index (AUC/MIC, Cmax/MIC, or %T>MIC) is the primary driver of a drug's effect. uthsc.edu Once the most predictive index is identified, dose-ranging studies are used to determine the magnitude of that index required to achieve a specific level of bacterial killing (e.g., bacteriostasis or a 1- to 2-log10 reduction in CFU). mdpi.comuthsc.edu

Table 2: In Vivo Dose-Response of this compound in a Mouse Infection Model Data from a high-dose aerosol M. tuberculosis H37Rv infection model, with treatment initiated at a lung bacterial load of 6.27 log10 CFU. asm.org

Dose (mg/kg)Observed EffectSource
≥30Bactericidal effects observed asm.org

Modeling and Simulation to Predict Efficacy (Preclinical)

Modeling and simulation are integral to modern drug development, providing a framework to integrate data from various sources to predict outcomes and optimize study designs. nih.govmdpi.com While a specific preclinical efficacy model for this compound has not been published, several established platforms are used for this purpose in tuberculosis drug development.

Mechanistic models, such as the Multistate Tuberculosis Pharmacometric (MTP) model, can describe the effects of a drug on different bacterial subpopulations (fast-, slow-, and non-multiplying) and have been used to translate in vitro findings to predict clinical trial responses. mdpi.comsgul.ac.uk PBPK models are also used to simulate drug concentrations at the site of infection, which can then be linked to pharmacodynamic models to predict the effect in different lung lesions. frontiersin.orgnih.gov These in silico tools allow researchers to simulate the effect of various dosing regimens in animal models, helping to prioritize the most promising regimens for further preclinical testing and eventual clinical trials. nih.gov This model-informed approach can accelerate development by reducing the number of large-scale animal studies required. biorxiv.org For this compound, such simulations would leverage its known in vitro potency and in vivo PK and dose-response data to predict the exposures needed to achieve and sustain a therapeutic effect in preclinical models. nih.gov

Computational and Biophysical Characterization of Antitubercular Agent 11

Biophysical Techniques for Studying Antitubercular Agent-11 Interactions

While computational methods provide valuable predictions, biophysical techniques are essential for experimental validation and quantitative characterization of the interactions between a drug candidate and its target.

Surface Plasmon Resonance (SPR) is a powerful technique for measuring binding kinetics. It has been used to confirm that inhibitors identified through a modified yeast two-hybrid screen disrupt the Mtb L12–L10 ribosomal protein interaction by directly binding to the L12 protein. nih.gov In another study, SPR was used to confirm the interaction between a newly identified inhibitor and its target protein, Rv3290c. meddocsonline.org

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding event. For potential inhibitors of Mtb malate (B86768) synthase, ITC was used to determine binding constants (Kd), with one compound showing a Kd of 1.10 ± 0.01 μM. nih.gov

Other techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) have been employed to study the interaction of antitubercular drugs with lipid membranes, which is crucial for understanding drug entry into the cell and potential toxicity. mdpi.com Fragment-based screening, which often uses sensitive biophysical methods like Nuclear Magnetic Resonance (NMR) and SPR, identifies small fragments that bind weakly to a target, providing starting points for building more potent inhibitors. cambridge.org These experimental methods are critical for validating the in silico predictions made for this compound and confirming its mechanism of action.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between a ligand (such as this compound) and a macromolecule (its protein target, DprE1). This method provides a complete thermodynamic profile of the binding interaction in a single experiment. frontiersin.orgpsu.edu By titrating the compound into a solution containing the target protein, ITC measures the heat released or absorbed, allowing for the precise determination of the binding affinity (dissociation constant, Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n). psu.edud-nb.info From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the forces driving the interaction. youtube.com

While specific ITC data for this compound is not yet publicly available, ITC studies on other antitubercular agents, such as inhibitors of Leucyl-tRNA synthetase, have been crucial in validating target engagement and quantifying binding affinity. For a potent inhibitor of DprE1, a typical ITC experiment would yield data similar to the representative values presented in the table below, indicating a high-affinity interaction driven by favorable enthalpic and entropic contributions.

Table 1: Representative Isothermal Titration Calorimetry (ITC) Data for a DprE1 Inhibitor This table presents illustrative data based on typical values for high-affinity enzyme inhibitors.

Thermodynamic ParameterValueUnit
Stoichiometry (n)1.1-
Dissociation Constant (Kd)85nM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-14.8cal/mol·K
Gibbs Free Energy (ΔG)-8.1kcal/mol

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of binding interactions. This method involves immobilizing the target protein (DprE1) onto a sensor chip and flowing the inhibitor (this compound) across the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. researchgate.net This allows for the precise measurement of the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Kinetic studies are crucial as they provide information on how quickly a drug binds to its target and how long it remains bound (residence time). For instance, studies on other noncovalent DprE1 inhibitors, like 4-aminoquinolone piperidine (B6355638) amides, have revealed slow on-rates and long residence times of approximately 100 minutes, which are desirable properties for drug efficacy. nih.gov An SPR analysis of this compound would provide similar critical data on its binding and dissociation kinetics with DprE1.

Table 2: Representative Surface Plasmon Resonance (SPR) Kinetic Data for a DprE1 Inhibitor This table presents illustrative data based on findings for potent, long-residence-time DprE1 inhibitors. nih.gov

Kinetic ParameterValueUnit
Association Rate (ka)1.5 x 104M-1s-1
Dissociation Rate (kd)1.7 x 10-4s-1
Dissociation Constant (Kd)11.3nM
Residence Time (1/kd)~98min

X-ray Crystallography and Cryo-EM of this compound-Target Complexes

To understand the precise molecular interactions between an inhibitor and its target, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable. These methods provide a three-dimensional atomic-level view of the drug-target complex.

X-ray Crystallography: This technique has been instrumental in elucidating the binding modes of numerous inhibitors to DprE1. mdpi.com Crystal structures of DprE1 have been solved in complex with both covalent inhibitors, such as benzothiazinones (BTZs), and non-covalent inhibitors. nih.govpnas.org These studies have revealed a common binding pocket for inhibitors, which overlaps with the binding site for the enzyme's natural substrate. mdpi.com For covalent inhibitors like the activated form of BTZ043, crystallographic studies have shown the formation of a covalent bond with a key cysteine residue (Cys387) in the active site. mdpi.comnih.gov For non-covalent inhibitors, the structures detail the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. rcsb.orgnih.gov A crystal structure of this compound bound to DprE1 would be invaluable for structure-based drug design, allowing for the optimization of its scaffold to enhance potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM): While X-ray crystallography has been highly successful for DprE1, Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or membrane proteins that are difficult to crystallize. mdpi.com For other challenging tuberculosis targets like the MmpL3 transporter, Cryo-EM has provided groundbreaking structural insights. nih.gov Although a Cryo-EM structure for DprE1 has not been a primary focus due to its amenability to crystallization, the technique remains a viable option for studying its complexes, especially if it were part of a larger, more dynamic assembly. nwafu.edu.cn

Table 3: Representative X-ray Crystallography Data for a DprE1-Inhibitor Complex This table presents data for the crystal structure of M. tuberculosis DprE1 in complex with a non-covalent quinoxaline (B1680401) inhibitor (QN127). rcsb.org

ParameterValue
PDB ID4P8C
MethodX-ray Diffraction
Resolution1.95 Å
R-Value Work0.202
R-Value Free0.239
Key Interacting ResiduesTyr60, His132, Lys418, Trp230, Tyr314

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the chemical structure and conformation of small molecules in solution. For this compound, 1H-NMR and 13C-NMR are used to confirm its molecular structure following synthesis. The chemical shifts (δ), multiplicities, and coupling constants (J) in the 1H-NMR spectrum, along with the chemical shifts in the 13C-NMR spectrum, provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the presence of specific functional groups.

A recent study detailed the synthesis and spectroscopic analysis of this compound, providing precise NMR data that validates its structure as 2-(5-((4-(Trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine. researchgate.net

Table 4: 1H-NMR and 13C-NMR Data for this compound Data sourced from a 2024 study, with spectra recorded in DMSO-d6. researchgate.net

1H-NMR (400 MHz) 13C-NMR (100 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
12.9783 (s, 1H)-NH (triazole)168.19C (triazole)
9.3917 (d, J = 1.36 Hz, 1H)Pyrazine-H162.49C (triazole)
8.8125 (d, J = 2.56 Hz, 1H)Pyrazine-H160.02C (pyrazine)
8.7720 (t, J = 1.52 Hz, 1H)Pyrazine-H145.89C (pyrazine)
7.7360 (s, 2H)Phenyl-H144.90C (pyrazine)
7.6738 (s, 2H)Phenyl-H144.36C (pyrazine)
4.7617 (s, 2H)-S-CH2-142.46C (phenyl)
131.66C (phenyl)
131.63C (phenyl)
130.20C (phenyl)
130.11C (phenyl)
115.63-CF3

Future Directions and Research Opportunities for Antitubercular Agent 11

Exploration of New Chemical Space for Delamanid Analogs

The quest for new chemical entities (NCEs) inspired by the Delamanid scaffold is a key area of ongoing research. The goal is to identify next-generation compounds with improved potency, better safety profiles, and enhanced activity against both replicating and non-replicating mycobacteria. Delamanid, a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, has a unique structure that provides a foundation for extensive structure-activity relationship (SAR) studies.

Initial discovery work by Otsuka Pharmaceutical Co. involved the synthesis and evaluation of numerous analogs to optimize the antitubercular activity of the 6-nitroimidazooxazole core. These early studies established key structural requirements for potency. Subsequent research has continued to explore modifications at various positions of the Delamanid molecule.

Key Areas of Analog Development:

Biphenyl (B1667301) Side Chain Modification: The biphenyl ether side chain of Delamanid is crucial for its activity. Research into related nitroimidazo-oxazines like PA-824 (Pretomanid) has shown that modifications to this part of the molecule can significantly impact efficacy. The synthesis of aza- and diazabiphenyl analogues has been explored to improve properties such as solubility and metabolic stability.

Nitroimidazole Core Isomers: The position of the nitro group on the imidazole (B134444) ring is critical. Studies on the 3-nitro isomer of the related compound Pretomanid have revealed interesting differences in activity, including against certain nitroreductase-mutant strains of Mycobacterium tuberculosis. This suggests that exploring different nitro-isomers of Delamanid could yield compounds with alternative resistance profiles.

Scaffold Diversification: Beyond direct analogs, the success of Delamanid has spurred the search for entirely new scaffolds that may share a similar mechanism of action or offer alternative pathways to bacterial killing. This includes the screening of large, diverse compound libraries to identify novel chemical starting points for antitubercular drug development. The aim is to find molecules that are chemically distinct from the nitroimidazoles, potentially reducing the risk of cross-resistance.

Q & A

Q. How is the antitubercular efficacy of Antitubercular agent-11 determined in preclinical studies?

Antitubercular efficacy is evaluated using standardized protocols such as the Middlebrook 7H11 medium assay to determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (MTB) H37Rv strains. Serial dilutions (e.g., 0.8–100 µg/mL) are tested, and MIC values are compared to reference drugs like isoniazid and pyrazinamide . For example, this compound’s MIC can be contextualized against derivatives like compound 11 (MIC = 1.05 µM, SI = 186.11) from benzazole-based studies .

Q. What experimental models are used to assess cytotoxicity and selectivity of this compound?

Researchers employ cell viability assays (e.g., MTT) on human cell lines (e.g., MCF-7, HCT116) to calculate selectivity indices (SI) . High SI values (>100) indicate low host toxicity. For instance, analogs with methoxy substituents showed enhanced selectivity, suggesting structural optimization strategies .

Q. What is the recommended protocol for synthesizing this compound and its analogs?

Synthesis involves multi-step organic reactions (e.g., condensation, cyclization) with characterization via spectroscopic methods (NMR, IR, mass spectrometry). For benzazole derivatives, substitution patterns (e.g., thiophene rings) are critical for activity . Detailed synthetic protocols should follow reproducibility guidelines outlined in journals like AntiCancer Research .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents, linker groups) influence the activity of this compound?

Structure-activity relationship (SAR) studies reveal that:

  • Methoxy groups enhance potency and selectivity by improving membrane permeability .
  • Thiophene rings in benzazole derivatives increase MTB inhibition compared to other aromatic systems .
  • Linker groups with ≥4 atoms optimize target binding, as shown in pharmacophoric models for antitubercular agents .

Q. What methodologies are used to resolve contradictions in MIC data across studies?

Discrepancies arise from variations in bacterial strains (e.g., drug-sensitive vs. MDR-MTB), culture media, or assay conditions. To address this:

  • Standardize protocols using CLSI guidelines .
  • Cross-validate results with reference drugs (e.g., isoniazid MIC = 0.025–0.05 µg/mL) .
  • Report MIC values in both µg/mL and µM for direct comparison .

Q. How can in vivo efficacy and pharmacokinetic properties of this compound be optimized?

  • Use murine TB models to evaluate bacterial load reduction in lungs/spleens.
  • Optimize oral bioavailability via formulation studies (e.g., nanoencapsulation) and assess plasma half-life using LC-MS/MS .
  • Monitor drug-drug interactions , particularly with antiretrovirals, to mitigate toxicity in co-infected patients .

Q. What computational tools predict the target or mechanism of action of this compound?

  • Pharmacophore modeling (e.g., Catalyst software) identifies critical structural motifs for target binding .
  • Molecular docking against MTB targets (e.g., InhA, DprE1) prioritizes candidates for enzymatic assays .
  • Cheminformatics analysis of TCM databases reveals analogs with similar bioactivity profiles .

Q. How do resistance mechanisms impact the long-term utility of this compound?

  • Conduct serial passage assays to induce resistance and identify mutations (e.g., via whole-genome sequencing).
  • Compare resistance rates to existing drugs (e.g., rifampicin) .
  • Design hybrid molecules (e.g., conjugates with bedaquiline) to overcome efflux pumps or target mutations .

Methodological Best Practices

Q. How should researchers design dose-response experiments for this compound?

  • Use logarithmic dilution series (e.g., 2-fold dilutions) to capture dynamic response ranges.
  • Include vehicle controls and triplicate replicates to minimize variability .
  • Report IC50/IC90 values for cytotoxicity and MIC99 for bactericidal activity .

Q. What statistical approaches are recommended for analyzing antitubercular activity data?

  • Apply nonlinear regression (e.g., GraphPad Prism) to calculate MIC/IC50.
  • Use Mann-Whitney U tests for nonparametric data or ANOVA for multi-group comparisons .
  • Perform multivariate analysis to correlate structural descriptors with activity .

Data Reproducibility and Reporting

  • Follow ARRIVE guidelines for in vivo studies and provide raw data in supplementary materials .
  • Avoid duplicating figures/tables; ensure high-resolution images with scale bars and magnification details .
  • Disclose conflicts of interest and funding sources (e.g., ERC, NIH) per journal requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.